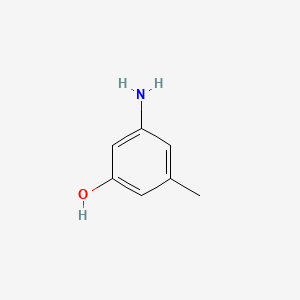

3-Amino-5-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUABBHFJSFKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997954 | |

| Record name | 3-Amino-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76619-89-1 | |

| Record name | 3-Amino-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76619-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-m-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076619891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Amino-5-methylphenol from 3-Acetamidophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 3-amino-5-methylphenol, a valuable intermediate in pharmaceutical synthesis, starting from the readily available precursor, 3-acetamidophenol. The described methodology is based on a well-documented two-step process involving a Mannich reaction followed by catalytic hydrogenolysis.

While alternative synthetic strategies, such as direct Friedel-Crafts methylation of the aromatic ring, have been considered, the inherent directing effects of the hydroxyl and acetamido substituents on 3-acetamidophenol render such an approach challenging for achieving the desired 5-methyl substitution pattern. The hydroxyl and acetamido groups are both ortho, para-directing, making the 5-position, which is meta to both groups, electronically disfavored for electrophilic attack. Consequently, the Mannich reaction followed by hydrogenolysis presents a more reliable and regioselective pathway.

Synthetic Pathway Overview

The synthesis proceeds in two key stages:

-

Mannich Reaction: 3-Acetamidophenol undergoes a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) to introduce an aminomethyl group at the ortho position to the hydroxyl group, yielding 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol.

-

Catalytic Hydrogenolysis: The resulting Mannich base is then subjected to catalytic hydrogenolysis, which cleaves the C-N bond of the aminomethyl group and reduces it to a methyl group, affording the target molecule, this compound. Concurrently, the acetamido group is hydrolyzed under the reaction conditions to the corresponding amine.

Logical Relationship of the Synthetic Steps

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, as derived from documented experimental procedures.[1]

Table 1: Reagents and Molar Equivalents for the Mannich Reaction

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equivalent |

| 3-Acetamidophenol | C₈H₉NO₂ | 151.16 | 30.5 g | 1.0 |

| 40% Dimethylamine | (CH₃)₂NH | 45.08 | 27.5 g | 1.2 |

| 37% Formalin | CH₂O | 30.03 | 16.4 g | 1.0 |

| Methanol | CH₃OH | 32.04 | 25 mL | - |

Table 2: Reaction Conditions and Yield for the Mannich Reaction

| Parameter | Value |

| Reaction Temperature | Room temperature, then ice bath |

| Reaction Time | ~15-30 minutes after precipitate formation |

| Product Yield | 28.0 g (67%) |

| Product Melting Point | 158-160 °C |

Table 3: Reagents and Molar Equivalents for Catalytic Hydrogenolysis

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equivalent |

| 5-Acetamido-2-[(N,N-dimethylamino)methyl]phenol | C₁₁H₁₆N₂O₂ | 208.26 | 8.0 g | 1.0 |

| 3N Potassium Hydroxide (B78521) | KOH | 56.11 | 54 mL | 4.26 |

| 3% Palladium on Activated Carbon | Pd/C | - | 0.8 g | - |

| Hydrogen | H₂ | 2.02 | 60 psi | - |

Table 4: Reaction Conditions and Yield for Catalytic Hydrogenolysis

| Parameter | Value |

| Reaction Temperature | 70-80 °C |

| Reaction Time | 3 hours |

| Product Yield | 3.2 g (68%) |

| Product Melting Point | 158-160 °C |

Detailed Experimental Protocols

The following protocols are adapted from the procedures outlined in European Patent EP 0373668 A2.[1]

Step 1: Synthesis of 5-Acetamido-2-[(N,N-dimethylamino)methyl]phenol (Mannich Reaction)

Experimental Workflow

Caption: Workflow for the Mannich Reaction.

Procedure:

-

In a suitable reaction vessel, prepare a solution of 30.5 g (202 mmol) of 3-acetamidophenol in 27.5 g (244 mmol) of 40% dimethylamine and 25 mL of methanol.

-

To this solution, add 16.4 g (202 mmol) of 37% formalin.

-

Stir the reaction mixture at room temperature. A precipitate will begin to form.

-

Immediately after the precipitate forms (approximately 15 minutes), place the reaction mixture in an ice bath.

-

Continue to stir the mixture in the ice bath for an additional 15-30 minutes.

-

Filter the white precipitate using a Büchner funnel.

-

Wash the filtered solid with cold water.

-

Air-dry the product to obtain 28.0 g (67% yield) of 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol.

Step 2: Synthesis of this compound (Catalytic Hydrogenolysis)

Experimental Workflow

Caption: Workflow for the Catalytic Hydrogenolysis.

Procedure:

-

In a Parr bottle, dissolve 8.0 g (38 mmol) of 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol in 54 mL (162 mmol) of 3N potassium hydroxide solution.

-

Carefully add 0.8 g of 3% palladium on activated carbon (Pd/C) to the solution.

-

Seal the Parr bottle and place it on a Parr apparatus.

-

Shake the reaction mixture under a hydrogen atmosphere at a pressure of 60 psi and a temperature of 70-80 °C for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Adjust the pH of the filtrate to approximately 12 by the slow addition of 6M HCl (approximately 15-20 mL). An off-white crystalline product will precipitate.

-

Cool the solution in an ice bath to maximize precipitation.

-

Filter the precipitate, wash it with cold water, and dry it overnight in a vacuum oven to yield 3.2 g (68% yield) of 5-amino-o-cresol (this compound).

Conclusion

The presented two-step synthesis commencing from 3-acetamidophenol provides a robust and regioselective method for the preparation of this compound. The detailed experimental protocols and quantitative data herein offer a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The use of a Mannich reaction followed by catalytic hydrogenolysis effectively circumvents the regioselectivity challenges associated with direct electrophilic substitution on the 3-acetamidophenol ring system.

References

"3-Amino-5-methylphenol" CAS number 76619-89-1 properties

An In-depth Technical Guide to 3-Amino-5-methylphenol (CAS Number: 76619-89-1)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and potential applications of this compound, a key intermediate in the chemical and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development.

Core Properties

This compound, also known as 5-amino-m-cresol, is a white crystalline solid.[1] It is recognized for its utility in the manufacturing of various dyes and as a building block in the synthesis of pharmaceutical compounds.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 76619-89-1 | [1][2] |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [1][2] |

| Melting Point | 139 °C | [1][3] |

| Boiling Point | 281.1 °C at 760 mmHg | [1] |

| Density | 1.157 g/cm³ | [1] |

| Flash Point | 123.8 °C | [1] |

| Refractive Index | 1.616 | [1] |

| LogP | 1.864 | [1] |

| PSA (Polar Surface Area) | 46.25 Ų | [1] |

| EINECS Number | 278-502-6 | [1][2] |

Spectral Data

While specific spectral data was not detailed in the immediate search results, standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically used to characterize this compound. Researchers are advised to consult spectral databases for detailed information.

Synthesis and Purification

Experimental Protocol: Reduction of 3-Methyl-5-nitrophenol (B137177) (Hypothetical)

Objective: To synthesize this compound by the reduction of 3-methyl-5-nitrophenol.

Materials:

-

3-Methyl-5-nitrophenol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation setup (e.g., H₂ gas, Pd/C catalyst)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) or other suitable organic solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-5-nitrophenol in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Reduction:

-

Using Tin(II) Chloride: Add an excess of tin(II) chloride dihydrate to the solution, followed by the slow addition of concentrated hydrochloric acid. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Using Catalytic Hydrogenation: Alternatively, subject the solution of 3-methyl-5-nitrophenol to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

-

If tin(II) chloride was used, carefully neutralize the acidic solution with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Filter the mixture to remove the inorganic salts or the catalyst (if hydrogenation was used).

-

-

Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Amino-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylphenol, also known as 5-amino-m-cresol, is an aromatic organic compound with the chemical formula C₇H₉NO.[1] Its structure, featuring both an amino and a hydroxyl group on a toluene (B28343) backbone, makes it a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and quality control in research and development settings.

Compound Identification

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Amino-m-cresol, 3-hydroxy-5-methylaniline | [1] |

| CAS Number | 76619-89-1 | [1][2] |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [1] |

| Appearance | Off-white to gray solid | |

| Melting Point | 139 °C |

Spectroscopic Data

Note: A comprehensive search of publicly available spectroscopic databases did not yield experimentally verified spectra for this compound. The following tables are provided as a template for data presentation. The expected spectral features are discussed in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Experimental Protocols

Sample Preparation

For all spectroscopic analyses, it is essential to use a pure, dry sample of this compound. The solid compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), as it may cause skin, eye, and respiratory irritation.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Methodology (GC-MS with Electron Ionization):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

The sample is vaporized and carried by an inert gas through a capillary column, which separates the analyte from any impurities.

-

-

Ionization and Mass Analysis:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Data Analysis:

-

The detector records the abundance of each ion at a specific m/z.

-

The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks.

-

The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern can be used to deduce its structure.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a solid organic compound like this compound.

References

An In-depth Technical Guide to 5-Amino-m-cresol (3-Amino-5-methylphenol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 5-Amino-m-cresol, systematically known as 3-Amino-5-methylphenol. Due to significant isomeric confusion in commercially available literature, this document clarifies the identity of the target compound and focuses on data and methodologies pertinent to CAS number 76619-89-1. This guide is intended to be a valuable resource for professionals in research and drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of relevant chemical workflows. While the primary application of aminocresol isomers is in the dye and cosmetic industries, this guide also explores the limited available information on their biological context to inform potential pharmaceutical applications.

Chemical Structure and Identification

The compound of interest, 5-Amino-m-cresol, is structurally defined as this compound. It is crucial to distinguish it from its isomers, such as 5-Amino-o-cresol (5-Amino-2-methylphenol) and 6-Amino-m-cresol (2-Amino-5-methylphenol), which are often cited with conflicting information.

-

IUPAC Name: this compound[1]

-

Synonyms: 5-Amino-m-cresol, 3-Amino-5-hydroxytoluene[2]

-

Molecular Formula: C₇H₉NO[1]

-

SMILES: CC1=CC(=CC(=C1)O)N[1]

-

InChIKey: NCUABBHFJSFKOJ-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some values are predicted and may vary from experimental results.

| Property | Value | Source |

| Physical State | Off-white to gray solid | [6] |

| Melting Point | 139 °C | [7] |

| Boiling Point | 281.1 °C at 760 mmHg (estimated) | [8] |

| pKa | 10.13 ± 0.10 (Predicted) | [6] |

| LogP | 0.80 | [5] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [5] |

| Refractive Index | 1.616 | [5] |

| Water Solubility | Slightly soluble | |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and benzene. | [9] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. The following sections provide generalized procedures based on established methods for structurally similar aminophenols, which can be adapted and optimized.

Synthesis

A plausible synthetic route to this compound involves the reduction of a nitrophenol precursor.

3.1.1. Synthesis of 3-Methyl-5-nitrophenol (Precursor)

A potential precursor, 3-methyl-5-nitrophenol, can be synthesized via diazotization of 3-methyl-5-nitroaniline (B1307553) followed by hydrolysis. A general procedure for a similar conversion is the diazotization of m-nitroaniline to m-nitrophenol.[10]

3.1.2. Reduction of 3-Methyl-5-nitrophenol to this compound

The reduction of the nitro group to an amine can be achieved through catalytic hydrogenation.

Materials:

-

3-Methyl-5-nitrophenol

-

Methanol (B129727) or Ethanol

-

Palladium on carbon (5% or 10% Pd/C) or Raney Nickel

-

Hydrogen gas source (Parr hydrogenator or balloon)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a suitable reaction vessel (e.g., a Parr bottle), dissolve 3-Methyl-5-nitrophenol in methanol or ethanol.

-

Carefully add the palladium on carbon catalyst under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) or maintain a hydrogen atmosphere with a balloon.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with a small amount of the alcohol solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

3.2.1. Recrystallization

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., water, ethanol/water mixture, or toluene)

-

Activated charcoal (optional, for color removal)

Procedure:

-

Dissolve the crude product in a minimum amount of the chosen solvent at its boiling point.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot filtration to remove the charcoal or any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

3.2.2. Column Chromatography

Materials:

-

Crude this compound

-

Eluent (e.g., a mixture of ethyl acetate (B1210297) and hexanes)

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

-

Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Analysis

The purity and identity of this compound can be confirmed using various analytical techniques.

3.3.1. High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be adapted for the analysis of aminophenol isomers.

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 275 nm.[9]

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to confirm the molecular weight and fragmentation pattern.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection.

-

Temperature Program: A suitable temperature gradient (e.g., starting at 50°C and ramping to 250°C).

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amino group protons, and the hydroxyl group proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,3,5-substitution pattern.

-

¹³C NMR: The spectrum will show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups and the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹.

-

N-H stretch (amine): Two sharp peaks in the range of 3300-3500 cm⁻¹.

-

C-H stretch (aromatic and methyl): Around 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O stretch (phenol): Around 1200-1260 cm⁻¹.

-

C-N stretch (aromatic amine): Around 1250-1360 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 123. Common fragmentation patterns for aminophenols may include the loss of CO, HCN, and radicals from the methyl group.

Biological Activity and Metabolic Pathways

There is a significant lack of published data on the specific biological activities, signaling pathways, and metabolism of this compound. However, studies on related aminophenol isomers provide some insights into their potential biological fate.

Aminophenols are known to be metabolized in the liver.[11] For instance, 4-aminophenol (B1666318) is metabolized in hepatocytes primarily through conjugation with glutathione (B108866) (GSH) and N-acetylcysteine.[3][11] It can also undergo glucuronidation.[3] The metabolism of aminophenols is of interest as some metabolites can be nephrotoxic.[3] In some biological systems, aminophenols can be converted to catechols and subsequently to 1,2,4-trihydroxybenzene, which can then undergo ring cleavage.[12]

The position of the amino and methyl groups on the phenol (B47542) ring can significantly influence the compound's biological activity and toxicity.[13][14] Different isomers can interact differently with biological targets and may be metabolized through distinct pathways.[14]

Given the lack of specific data for this compound, the following diagram illustrates a hypothetical metabolic pathway based on the known metabolism of other aminophenols.

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable chemical intermediate whose utility in research and development has been hampered by isomeric ambiguity in the literature. This guide has sought to provide a clear and concise repository of information specific to this compound. While detailed experimental and biological data remain scarce, the provided protocols and property summaries offer a solid foundation for researchers. Further investigation into the biological activity and metabolic fate of this compound is warranted to explore its potential in pharmaceutical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | C7H9NO | CID 3018667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 3-AMINO-5-METHYL PHENOL | 76619-89-1 [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Metabolism of para-aminophenol by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cresol isomers: comparison of toxic potency in rat liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. solubilityofthings.com [solubilityofthings.com]

"3-Amino-5-methylphenol" solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-Amino-5-methylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted aromatic compound, is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its chemical structure, featuring both a hydrophilic amino (-NH2) and a hydroxyl (-OH) group, alongside a lipophilic methyl-substituted benzene (B151609) ring, imparts a nuanced solubility profile that is critical for its application in synthesis, purification, and formulation. Understanding the solubility of this compound in a range of organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies such as crystallization, and formulating final products.

This technical guide provides a comprehensive overview of the predicted solubility of this compound in various organic solvents based on fundamental chemical principles. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility, ensuring researchers can ascertain precise solubility data for their specific applications.

Predicted Solubility Profile of this compound

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] this compound possesses both polar and non-polar characteristics. The amino and hydroxyl groups are capable of hydrogen bonding and dipole-dipole interactions, contributing to its polarity.[2] Conversely, the benzene ring and the methyl group constitute a non-polar hydrocarbon portion.[2] The overall solubility in a particular organic solvent will depend on the balance of these competing intermolecular forces.

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity.

Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, readily interacting with the amino and hydroxyl groups of this compound.[2] |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the amino and hydroxyl groups of the solute and engage in dipole-dipole interactions, though they cannot donate hydrogen bonds.[3] |

| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM) | Moderate | These solvents offer a balance of polarity that can interact with both the polar functional groups and the non-polar aromatic ring of this compound. |

| Non-polar | Toluene, Hexane | Low to Very Low | The non-polar nature of these solvents results in weak interactions with the polar amino and hydroxyl groups, leading to poor solvation.[1] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a reliable technique for determining the solubility of a solid compound in a solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples by shaking for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the exact volume of the filtered solution.

-

-

Quantification of Solute:

-

Dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the specific solvent in units of mass per volume (e.g., g/L or mg/mL) or moles per volume (mol/L).

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized using the following diagram.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

Navigating the Safety Profile of 3-Amino-5-methylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 3-Amino-5-methylphenol (CAS No: 76619-89-1), a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] This document synthesizes available safety, toxicological, and handling information into a structured format, offering detailed experimental protocols for key safety assays and visual workflows to aid in risk assessment and management in a laboratory setting.

Chemical and Physical Properties

A foundational aspect of safe handling is a thorough understanding of a substance's physical and chemical properties. The following table summarizes the key characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | PubChem[2] |

| Molecular Weight | 123.15 g/mol | PubChem[2] |

| Appearance | White crystalline solid | Guidechem[1] |

| Melting Point | 139 °C | Guidechem[1] |

| Boiling Point | 281.1 °C at 760 mmHg | Guidechem[1] |

| Density | 1.157 g/cm³ | Guidechem[1] |

| Flash Point | 123.8 °C | Guidechem[1] |

| Solubility | Data not readily available. Isomeric compounds like 2-amino-5-methylphenol (B193566) have reported water solubility of 4.2-5.9 g/L. | European Commission[3] |

| LogP (Octanol-Water Partition Coefficient) | 1.864 | Guidechem[1] |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance with multiple hazard endpoints.[2][4] Understanding these classifications is critical for implementing appropriate safety measures.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

The following DOT script visualizes the logical flow from hazard identification to recommended precautionary actions.

Caption: GHS Hazard and Precautionary Statement Flowchart.

Toxicological Information

The toxicological profile of a substance is paramount for assessing its risk to human health. While comprehensive data for this compound is limited, information on acute toxicity and data from related isomers provide valuable insights.

| Endpoint | Species | Route | Value | Source |

| Acute Oral Toxicity (LD50) | Rat (female) | Oral | 1225 mg/kg bw | European Commission[3] |

| Rat (male) | Oral | 1375 mg/kg bw | European Commission[3] | |

| Mouse (female) | Oral | 1225 mg/kg bw | European Commission[3] | |

| Mouse (male) | Oral | 1020 mg/kg bw | European Commission[3] |

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

-

Carcinogenicity: No long-term carcinogenicity studies were found for this compound.

-

Reproductive Toxicity: No specific reproductive or developmental toxicity studies were identified for this compound.

Experimental Protocols for Key Safety Assays

Standardized protocols are essential for the reliable assessment of chemical hazards. The following sections detail the methodologies for key toxicological endpoints based on OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

-

Animal Model: The albino rabbit is the preferred species.

-

Test Substance Application: A single dose of 0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle like water or saline) is applied to a small area of clipped skin (approximately 6 cm²). An untreated area of skin serves as a control. The application site is covered with a gauze patch and a semi-occlusive dressing.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After exposure, the dressing is removed, and the skin is gently cleansed. Observations for erythema (redness) and edema (swelling) are made at 60 minutes, 24, 48, and 72 hours after patch removal.

-

Scoring: Skin reactions are scored according to a standardized grading system.

-

Endpoint: The test concludes after 72 hours, but observations may continue for up to 14 days to assess the reversibility of the effects.

Acute Eye Irritation/Corrosion (OECD 405)

This assay evaluates the potential of a substance to cause damage to the eye.

Methodology:

-

Animal Model: The albino rabbit is the recommended test animal.

-

Test Substance Application: A single dose of the test substance (e.g., a volume of 0.1 mL or a weight of not more than 0.1 g) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The eyelids are gently held together for about one second.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[6][7] Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.

-

Endpoint: The observation period is typically up to 21 days to determine the reversibility of any observed effects. The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[1][8]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is widely used to assess the mutagenic potential of a chemical.[2][9][10]

Methodology:

-

Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.

-

Exposure: The tester strains are exposed to various concentrations of the test substance in a minimal growth medium.

-

Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

The workflow for a typical safety assessment involving these tests can be visualized as follows:

Caption: General Workflow for Chemical Safety Assessment.

Handling, Storage, and First Aid

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

This guide is intended to provide a comprehensive overview of the available safety information for this compound. It is imperative that all laboratory personnel consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before handling this chemical and adhere to all institutional safety protocols.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. nib.si [nib.si]

- 3. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H9NO | CID 3018667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ec.europa.eu [ec.europa.eu]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

An In-depth Technical Guide to the Thermochemical Properties of 3-Amino-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 3-Amino-5-methylphenol (CAS No: 76619-89-1), a compound of interest in pharmaceutical and chemical synthesis. Given the scarcity of direct experimental data in publicly available literature, this document outlines the established experimental and computational methodologies for determining its key thermochemical parameters. This guide serves as a foundational resource for researchers working with this and structurally related compounds.

Physicochemical and Thermochemical Data

A summary of known physicochemical properties and estimated thermochemical data for this compound is presented below. It is important to note that the thermochemical values are largely predictive, based on computational modeling, as extensive experimental data is not currently available in the literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | --INVALID-LINK-- |

| Molecular Weight | 123.15 g/mol | --INVALID-LINK-- |

| Melting Point | 139 °C | --INVALID-LINK-- |

| Boiling Point | 281.1 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.157 g/cm³ | --INVALID-LINK-- |

Table 2: Estimated Thermochemical Properties of this compound

| Thermochemical Property | Estimated Value | Unit | Methodology |

| Standard Enthalpy of Formation (ΔHf°) (solid, 298.15 K) | Data not available | kJ/mol | See Section 2.1 & 3 |

| Standard Molar Heat Capacity (Cp) (solid, 298.15 K) | Data not available | J/(mol·K) | See Section 2.2 & 3 |

| Standard Molar Entropy (S°) (solid, 298.15 K) | Data not available | J/(mol·K) | See Section 3 |

Note: The values in Table 2 are placeholders. The subsequent sections detail the methodologies required to obtain these values.

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of solid organic compounds like this compound relies on well-established calorimetric techniques.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) is a cornerstone of thermochemical data. For organic compounds, it is typically determined indirectly from the enthalpy of combustion (ΔHc°), which is measured using a bomb calorimeter.

Experimental Workflow for Bomb Calorimetry

Caption: Workflow for Enthalpy of Formation Determination.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.5 g) is placed in a crucible. A fuse wire of known length and combustion energy is attached to the electrodes of the calorimeter's bomb, with the wire in contact with the sample.

-

Bomb Assembly and Pressurization: A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Monitoring: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system is determined in a separate experiment by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

Calculation of Enthalpy of Combustion: The heat of combustion of the sample at constant volume (ΔUc) is calculated. This value is then corrected to obtain the standard enthalpy of combustion at constant pressure (ΔHc°).

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The specific heat capacity (Cp) of a substance is the amount of heat required to raise the temperature of a unit mass of the substance by one degree. Differential Scanning Calorimetry (DSC) is a widely used technique for this measurement.

Experimental Workflow for DSC Measurement

Caption: Workflow for Heat Capacity Determination using DSC.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

-

Measurement Procedure: A three-step measurement process is employed:

-

Baseline: An initial scan is performed with empty sample and reference pans to determine the baseline heat flow.

-

Standard: A scan is performed with a standard material of known heat capacity (e.g., sapphire) in the sample pan.

-

Sample: A scan is performed with the this compound sample. Each scan is conducted over the desired temperature range at a constant heating rate.

-

-

Data Analysis: The heat flow as a function of temperature is recorded for each run. The difference in heat flow between the baseline, the standard, and the sample is used to calculate the specific heat capacity of the sample at different temperatures.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can provide reliable estimates.

Methodology:

-

Molecular Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy contributions.

-

Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. For the solid state, the enthalpy of sublimation needs to be estimated, which can be challenging.

-

Calculation of Heat Capacity and Entropy: The standard molar heat capacity and entropy are directly obtained from the frequency calculation output based on statistical mechanics principles.

Software packages such as Gaussian are commonly used for these types of calculations.[1]

Synthesis Pathway

This compound is not a commonly produced industrial chemical, and as such, detailed industrial synthesis routes are not widely published. However, a plausible laboratory-scale synthesis can be inferred from standard organic chemistry transformations. A potential route involves the reduction of a corresponding nitro-substituted precursor.

Plausible Synthesis Route for this compound

Caption: Plausible Synthesis of this compound.

This proposed pathway is illustrative and would require experimental optimization. Industrial syntheses of aminophenols often involve catalytic hydrogenation of the corresponding nitrophenols.[2]

Conclusion

This technical guide has outlined the essential methodologies for determining the thermochemical properties of this compound. While experimental data for this specific compound is sparse, the protocols for bomb calorimetry and differential scanning calorimetry are well-established for solid organic compounds. Furthermore, computational chemistry offers a robust alternative for estimating these crucial parameters. The information presented herein provides a solid foundation for researchers and professionals in drug development and chemical synthesis to understand, determine, and utilize the thermochemical properties of this compound in their work.

References

The Versatile Scaffold: Potential Research Applications of 3-Amino-5-methylphenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylphenol, a substituted aminophenol, is emerging as a valuable and versatile building block in synthetic chemistry. Its unique trifunctional nature—comprising an aromatic ring, an amine group, and a hydroxyl group—offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of the current and potential research applications of this compound, with a focus on its utility in medicinal chemistry as a scaffold for potent kinase inhibitors and as a precursor for novel antibacterial agents. Furthermore, its role in materials science, particularly in the synthesis of dyes and as a component in rubber compounding, will be explored. This document aims to serve as a technical resource, providing detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes to facilitate further research and development.

Medicinal Chemistry Applications

The structural framework of this compound is particularly amenable to the synthesis of complex heterocyclic structures that are often privileged in medicinal chemistry. Its application as a key intermediate in the development of targeted therapeutics is a prominent area of research.

Synthesis of Potent RET Kinase Inhibitors

Deregulation of the REarranged during Transfection (RET) receptor tyrosine kinase is a known driver in several cancers, including medullary thyroid cancer and a subset of lung adenocarcinomas.[1] The development of selective RET inhibitors is a critical therapeutic goal. This compound serves as a crucial nucleophile in the synthesis of 2-substituted phenol (B47542) quinazolines, a class of compounds that has demonstrated potent and selective inhibition of RET kinase.[1][2]

The core synthesis involves a nucleophilic aromatic substitution reaction where the amino group of this compound displaces a halogen on a quinazoline (B50416) core, such as 4-chloro-6,7-dimethoxyquinazoline (B18312). The resulting anilinoquinazoline (B1252766) scaffold can be further modified, but the phenol moiety derived from this compound is often critical for potent biological activity.[1]

The following table summarizes the in vitro inhibitory activity of a representative compound synthesized using this compound against RET kinase and the off-target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR. The data highlights the potency and selectivity of this chemical series.[1][3]

| Compound ID | Target Kinase | IC50 (nM) | Selectivity (KDR/RET) |

| 36 | RET | 1.5 | >667 |

| 36 | KDR (VEGFR2) | >1000 | |

| Vandetanib | RET | 4.0 | 10 |

| Vandetanib | KDR (VEGFR2) | 40 |

Data sourced from Newton, R., et al. (2016). Eur J Med Chem.[1]

This protocol describes a representative synthesis of a 4-anilinoquinazoline (B1210976) RET inhibitor intermediate.

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

-

This compound (1.1 eq)

-

Isopropanol (B130326) (or other suitable solvent like acetonitrile)

-

Hydrochloric acid (catalytic amount, if necessary)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

Procedure:

-

A mixture of 4-chloro-6,7-dimethoxyquinazoline (1.0 g, 4.45 mmol) and this compound (0.60 g, 4.90 mmol) is suspended in isopropanol (20 mL).

-

The mixture is heated to reflux (approximately 82°C) and stirred vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, the reaction mixture is allowed to cool to room temperature. The resulting precipitate is collected by filtration.

-

The solid is washed with cold isopropanol and then dried under vacuum to yield the hydrochloride salt of the product.

-

For the free base, the solid is suspended in a mixture of water and ethyl acetate. A saturated solution of sodium bicarbonate is added until the pH is ~8-9.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or recrystallization to afford the pure N-(3-hydroxy-5-methylphenyl)-6,7-dimethoxyquinazolin-4-amine.

Figure 1: General workflow from synthesis to biological action of RET inhibitors.

Figure 2: Simplified RET kinase signaling pathway and point of inhibition.[4][5]

Precursor for Novel Antibacterial Agents

The synthesis of Schiff bases (imines) from aminophenols is a well-established route to compounds with potential biological activities. Derivatives of this compound can be explored for their antibacterial properties. For instance, reaction with various aldehydes can yield a library of Schiff base compounds for screening. While specific data for this compound derivatives is limited, related aminophenol Schiff bases have shown promising activity.[6]

The table below shows the zone of inhibition for Schiff bases derived from 3-aminophenol (B1664112) (a close structural analog) against various bacterial strains, indicating the potential of this chemical class.

| Compound ID | R-group on Aldehyde | E. coli (mm) | X. campestris (mm) | S. aureus (mm) | B. subtilis (mm) |

| 5b | 2-Hydroxyphenyl | 20 | 22 | 20 | NI |

| 5c | 4-Methoxyphenyl | 20 | 22 | NI | NI |

| 5f | 4-Nitrophenyl | 21 | 23 | NI | NI |

NI = No Inhibition. Data adapted from Mohana, K.N., et al. (2011).[6]

This protocol provides a general method for synthesizing Schiff bases from this compound.

Materials:

-

This compound (1.0 eq)

-

Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve this compound (0.5 g, 4.06 mmol) in 15 mL of methanol in a round-bottom flask.

-

To this solution, add 4-nitrobenzaldehyde (B150856) (0.61 g, 4.06 mmol) and 2-3 drops of glacial acetic acid.

-

Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture in an ice bath.

-

The precipitated solid product is collected by filtration.

-

Wash the solid with a small amount of cold methanol to remove unreacted starting materials.

-

The product is then dried in a vacuum oven. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Materials Science and Industrial Applications

Beyond its biomedical potential, this compound serves as an intermediate in the synthesis of materials such as dyes and as an additive in industrial formulations.

Intermediate for Azo Dyes

The primary amine group on this compound can be readily diazotized and coupled with various aromatic compounds (coupling components) to form a wide range of azo dyes. The hydroxyl and methyl groups on the phenol ring can modulate the final color and properties of the dye, such as its fastness and solubility.

This protocol outlines the general two-step process for preparing an azo dye.

Materials:

-

This compound (1.0 eq)

-

Hydrochloric Acid (concentrated)

-

Sodium Nitrite (B80452) (NaNO₂) (1.0 eq)

-

Coupling component (e.g., 2-naphthol) (1.0 eq)

-

Sodium Hydroxide (NaOH)

-

Ice

Procedure: Step 1: Diazotization

-

Dissolve this compound (1.23 g, 10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL).

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.69 g, 10 mmol in 5 mL water) dropwise, keeping the temperature below 5°C. Stir for 30 minutes. The formation of the diazonium salt is confirmed by a positive test on starch-iodide paper.

Step 2: Azo Coupling

-

In a separate beaker, dissolve the coupling component, such as 2-naphthol (B1666908) (1.44 g, 10 mmol), in a 10% aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold solution of the coupling component with constant stirring.

-

Maintain the temperature at 0-5°C and continue stirring for 30-60 minutes. A colored precipitate will form.

-

Filter the dye precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

Methylene (B1212753) Acceptor in Rubber Compounding

In the vulcanization of rubber, particularly for applications requiring strong adhesion to reinforcing materials like steel cords, a resin system is often employed. This system consists of a methylene donor (e.g., hexamethoxymethylmelamine, HMMM) and a methylene acceptor. This compound is cited in patent literature as a potential methylene acceptor, functioning similarly to resorcinol (B1680541).[7] During the high temperatures of curing, the donor releases formaldehyde, which reacts with the acceptor to form a cross-linked thermoset resin network within the rubber matrix, enhancing stiffness, hardness, and adhesion. While it is a potential candidate, detailed performance data in comparison to standard acceptors like resorcinol is not widely available in public literature.

Conclusion

This compound is a chemical intermediate with significant, and still expanding, research potential. Its most well-documented and promising application lies in medicinal chemistry, where it serves as a cornerstone for building potent and selective RET kinase inhibitors for oncology. The synthetic accessibility of its derivatives also positions it as a scaffold for discovering new antibacterial agents. In materials science, its role as a precursor for azo dyes and a potential component in rubber formulations highlights its industrial relevance. The protocols and data presented in this guide are intended to provide a solid technical foundation for researchers to explore and unlock the full potential of this versatile molecule.

References

- 1. The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity | Crick [crick.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors [mdpi.com]

- 7. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

A Retrospective Analysis of Historical Synthesis Strategies for 3-Amino-5-methylphenol

For Immediate Release

An in-depth technical guide has been compiled, offering researchers, scientists, and drug development professionals a comprehensive overview of the historical synthesis methods for the chemical intermediate, 3-Amino-5-methylphenol. This whitepaper delves into the foundational synthetic pathways, providing detailed experimental protocols and quantitative data to facilitate a deeper understanding of the compound's manufacturing history.

This compound, a valuable building block in the synthesis of various pharmaceuticals and other specialty chemicals, has been prepared through several distinct historical routes. This guide focuses on two primary strategies that have been historically significant: the reduction of a nitrated cresol (B1669610) derivative and a multi-step synthesis originating from 3,5-dinitrotoluene (B12062).

I. Synthesis via Nitration of m-Cresol (B1676322) and Subsequent Reduction

A prevalent historical approach to the synthesis of aminophenols involves the nitration of a corresponding phenol (B47542) followed by the reduction of the nitro group. In the case of this compound, the key intermediate is 3-methyl-5-nitrophenol (B137177).

A. Nitration of m-Cresol:

The direct nitration of m-cresol is a complex reaction that can yield a mixture of isomeric products, including 2-nitro-, 4-nitro-, and 6-nitro-m-cresol, alongside potential oxidation byproducts. Historical methods often involved the careful control of reaction conditions, such as temperature and the choice of nitrating agent, to influence the regioselectivity of the reaction. While specific historical protocols for the exclusive synthesis of 3-methyl-5-nitrophenol are not extensively documented in readily available literature, the general principles of electrophilic aromatic substitution would have been applied.

B. Reduction of 3-methyl-5-nitrophenol:

Once the desired 3-methyl-5-nitrophenol intermediate is obtained and isolated, the subsequent step involves the reduction of the nitro group to an amino group. A variety of reducing agents and methods have been historically employed for this transformation.

A common and historically significant method for the reduction of nitroarenes is the use of a metal in an acidic medium.

Experimental Protocol: Reduction of 3-methyl-5-nitrophenol with Iron in Acetic Acid (Representative Historical Method)

-

Reaction Setup: A reaction vessel equipped with a reflux condenser and a mechanical stirrer is charged with 3-methyl-5-nitrophenol and a sufficient volume of glacial acetic acid to ensure adequate stirring.

-

Addition of Reducing Agent: Fine iron filings are gradually added to the stirred solution. The addition is controlled to manage the exothermic nature of the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature with continuous stirring for several hours until the reaction is complete, which can be monitored by the disappearance of the yellow color of the nitro compound.

-

Work-up: The hot reaction mixture is filtered to remove excess iron and iron salts. The filtrate is then diluted with water and neutralized with a base, such as sodium carbonate, to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.

| Parameter | Value |

| Starting Material | 3-methyl-5-nitrophenol |

| Reducing Agent | Iron filings |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | Reflux |

| Typical Yield | Not specified in historical records |

Table 1: Quantitative data for the reduction of 3-methyl-5-nitrophenol.

II. Synthesis from 3,5-Dinitrotoluene

An alternative historical pathway to this compound commences with 3,5-dinitrotoluene, a readily available starting material. This multi-step synthesis involves selective reduction followed by diazotization and hydrolysis.

A. Selective Reduction of 3,5-Dinitrotoluene:

The first step in this route is the selective reduction of one of the two nitro groups in 3,5-dinitrotoluene to yield 5-nitro-m-toluidine (3-amino-5-nitrotoluene). This selective reduction can be achieved using specific reducing agents under controlled conditions. Ammonium (B1175870) sulfide (B99878) or sodium sulfide were historically used for such partial reductions of dinitro compounds.

Experimental Protocol: Selective Reduction of 3,5-Dinitrotoluene (Representative Historical Method)

-

Preparation of Reducing Agent: A solution of ammonium sulfide is prepared by saturating a solution of aqueous ammonia (B1221849) with hydrogen sulfide gas.

-

Reaction Setup: 3,5-dinitrotoluene is dissolved in a suitable solvent, such as ethanol, in a reaction vessel equipped with a stirrer.

-

Reaction Conditions: The alcoholic solution of ammonium sulfide is added to the solution of 3,5-dinitrotoluene. The reaction mixture is then gently heated for a period to effect the selective reduction of one nitro group.

-

Work-up: The reaction mixture is diluted with water, and the precipitated 5-nitro-m-toluidine is collected by filtration.

-

Purification: The crude product can be purified by recrystallization.

| Parameter | Value |

| Starting Material | 3,5-Dinitrotoluene |

| Reducing Agent | Ammonium Sulfide |

| Solvent | Ethanol |

| Reaction Temperature | Gentle heating |

| Typical Yield | Not specified in historical records |

Table 2: Quantitative data for the selective reduction of 3,5-dinitrotoluene.

B. Diazotization of 5-nitro-m-toluidine and Hydrolysis:

The resulting 5-nitro-m-toluidine is then converted to the target this compound through a two-step sequence involving diazotization of the amino group, followed by hydrolysis of the resulting diazonium salt.

Experimental Protocol: Diazotization and Hydrolysis of 5-nitro-m-toluidine (Representative Historical Method)

-

Diazotization: 5-nitro-m-toluidine is dissolved in a dilute mineral acid (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5 °C in an ice bath. A cold aqueous solution of sodium nitrite (B80452) is then added dropwise with stirring, maintaining the low temperature, to form the corresponding diazonium salt.

-

Hydrolysis: The cold diazonium salt solution is then slowly added to a hot, dilute aqueous solution of sulfuric acid. The diazonium group is replaced by a hydroxyl group, with the evolution of nitrogen gas.

-

Reduction of the Remaining Nitro Group: The resulting 3-methyl-5-nitrophenol in the reaction mixture is then reduced in situ or after isolation, following a procedure similar to that described in Section I.B, to yield this compound.

| Parameter | Value |

| Starting Material | 5-nitro-m-toluidine |

| Reagents (Diazotization) | Sodium Nitrite, Sulfuric Acid |

| Reagents (Hydrolysis) | Dilute Sulfuric Acid |

| Reaction Temperature | 0-5 °C (Diazotization), Heating (Hydrolysis) |

| Typical Yield | Not specified in historical records |

Table 3: Quantitative data for the conversion of 5-nitro-m-toluidine to 3-methyl-5-nitrophenol.

Conclusion

The historical synthesis of this compound showcases classic organic chemistry transformations that were foundational to the development of the chemical industry. While modern methods may offer improved yields, selectivity, and safety profiles, an understanding of these historical routes provides valuable context for process development and impurity profiling. The two primary pathways, originating from either m-cresol or 3,5-dinitrotoluene, highlight the ingenuity of early chemists in manipulating functional groups to achieve the desired molecular architecture. This guide serves as a valuable resource for professionals in the chemical and pharmaceutical sciences, offering a glimpse into the evolution of synthetic organic chemistry.

Methodological & Application

Application Notes and Protocols for 3-Amino-5-methylphenol as a Coupler in Oxidative Hair Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylphenol, also known as 5-amino-m-cresol, is a crucial coupler in the formulation of oxidative hair dyes. When combined with a primary intermediate (developer) and an oxidizing agent, it undergoes a chemical reaction to form stable color molecules within the hair shaft, resulting in a permanent hair color. Its unique molecular structure allows for the formation of a range of shades, primarily in the reddish-brown to brown spectrum, depending on the developer used. These application notes provide detailed information on the performance characteristics and experimental protocols for evaluating this compound in hair dye formulations.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for formulation development and safety assessment.

| Property | Value | Reference |

| CAS Number | 76619-89-1 | [1][2] |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [2] |

| Appearance | White crystalline solid | [1] |